molecular formula C56H88N14O20S B009659 Peptide II (aplysia) CAS No. 101849-76-7

Peptide II (aplysia)

Cat. No. B009659
M. Wt: 1309.4 g/mol
InChI Key: QYUQPAYOTYTREY-PTAVKHPPSA-N
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Description

Peptide II (aplysia) is a neuropeptide found in the marine mollusk Aplysia californica . It is a part of a larger family of peptides known as Urotensin II (UII), which have a range of hormonal functions . The presence of UII-like peptides in Aplysia implies a more ancient gene lineage than vertebrates .


Synthesis Analysis

The synthesis of Peptide II (aplysia) involves a protein precursor that encodes a predicted neuropeptide . The precursor undergoes posttranslational processing to produce the mature neuropeptide . The precursor is cleaved in vivo to yield several major and minor peptides .


Molecular Structure Analysis

Peptide II (aplysia) has a complex molecular structure. It contains a total of 180 bonds, including 92 non-H bonds, 21 multiple bonds, 42 rotatable bonds, 15 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 4 carboxylic acids (aliphatic), 9 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 3 primary amines .

Future Directions

The study of Peptide II (aplysia) and other neuropeptides is a rapidly growing field. Future research will likely focus on further understanding their roles in physiological processes, their potential therapeutic applications, and strategies to overcome their inherent limitations such as low membrane permeability and susceptibility to proteolytic degradation .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQPAYOTYTREY-PTAVKHPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H88N14O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144273
Record name Peptide II (aplysia)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peptide II (aplysia)

CAS RN

101849-76-7
Record name Peptide II (aplysia)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peptide II (aplysia)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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